

structural comparison of 4-fluoro-N,N-dimethylbenzamide with related compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzamide

Cat. No.: B1329839

[Get Quote](#)

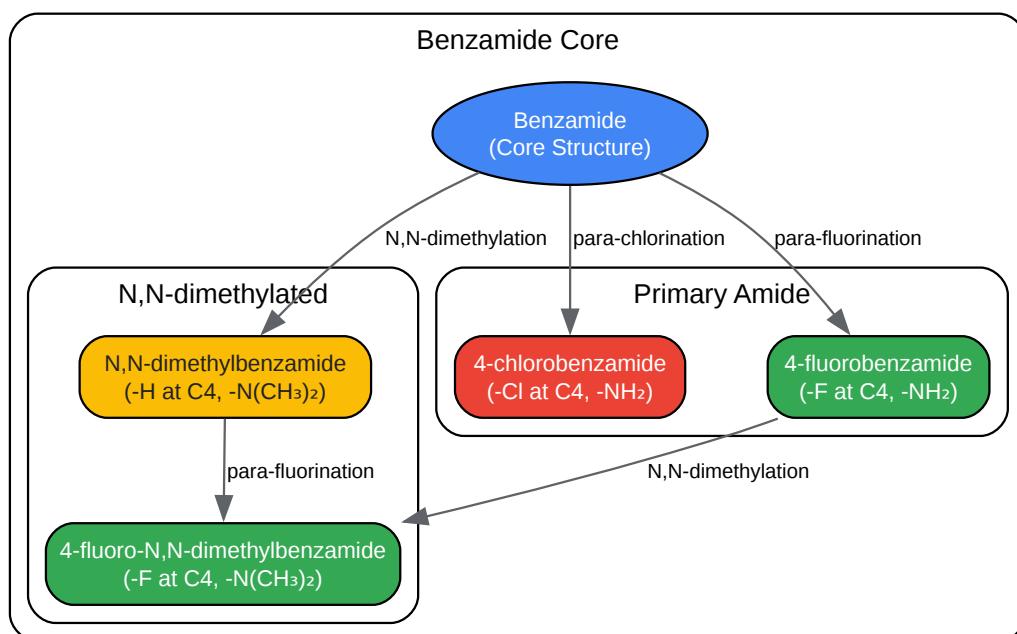
A Structural Comparison of 4-fluoro-N,N-dimethylbenzamide with Related Compounds

This guide provides a detailed structural and physicochemical comparison of **4-fluoro-N,N-dimethylbenzamide** and three related benzamide derivatives: N,N-dimethylbenzamide, 4-chlorobenzamide, and 4-fluorobenzamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and methodologies to understand the impact of structural modifications on the properties of these compounds.

The four compounds share a common benzamide core, but differ in the substituents on the aromatic ring and the amide nitrogen. **4-fluoro-N,N-dimethylbenzamide** features a fluorine atom at the para position of the benzene ring and two methyl groups on the amide nitrogen. N,N-dimethylbenzamide is the unsubstituted parent compound in this series with two methyl groups on the nitrogen. 4-chlorobenzamide introduces a chlorine atom at the para position with an unsubstituted amide. 4-fluorobenzamide is the corresponding para-fluorinated analog with an unsubstituted amide. These variations in substitution allow for a systematic evaluation of the effects of halogenation and N-alkylation on the physicochemical and spectroscopic properties of the benzamide scaffold.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes key physicochemical and spectroscopic data for **4-fluoro-N,N-dimethylbenzamide** and its selected analogs. This data is essential for understanding their behavior in various experimental settings.


Property	4-fluoro-N,N-dimethylbenzamide	N,N-dimethylbenzamide	4-chlorobenzamide	4-fluorobenzamide
Molecular Formula	C ₉ H ₁₀ FNO	C ₉ H ₁₁ NO	C ₇ H ₆ CINO	C ₇ H ₆ FNO
Molecular Weight (g/mol)	167.18	149.19	155.58	139.13[1][2][3]
Melting Point (°C)	Not available	43-45	172-176	154-157[1][2][3]
Boiling Point (°C)	269.4 at 760 mmHg	132-133 at 15 mmHg	290.2 (Predicted)	253.1 (Predicted)[1][2]
Solubility in Water	Not available	Slightly soluble	Low / Slightly soluble	Soluble (0.804 - 5.53 mg/ml)[4]
Solubility in Organic Solvents	Not available	Highly soluble in ethanol, acetone, and chloroform.	Soluble in ethanol, acetone, and chloroform.	Soluble in dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).[5]
¹ H NMR (δ, ppm)	(DMSO-d ₆) 7.49 (d, 2H), 7.43 (d, 2H), 2.91 (t, 6H)[1]	(CDCl ₃) 7.38 (s, 5H), 3.10 (s, 3H), 2.96 (s, 3H)[1]	(DMSO-d ₆) 8.11 (br s, 1H), 7.94 (d, 2H), 7.55 (d, 2H)[2]	(DMSO-d ₆) 8.07-7.97 (m, 2H), 7.46 (br s, 1H), 7.30 (t, 2H)[6]
¹³ C NMR (δ, ppm)	Not available	(CDCl ₃) 171.76, 136.34, 129.61, 128.54, 127.11, 39.7, 35.6[1]	Not available	Not available
Key IR Peaks (cm ⁻¹)	Not available	Aromatic C-H stretch (~3060), Asymmetrical methyl C-H stretch (~2940),	Not available	Not available

C=O stretch
(~1640)^[7]

Structural Relationships

The structural relationships between the four compared benzamide derivatives are illustrated in the diagram below. The diagram highlights the core benzamide structure and the specific substitutions at the para-position of the benzene ring and on the amide nitrogen.

Structural Relationships of Benzamide Derivatives

[Click to download full resolution via product page](#)

Caption: Structural relationships of the compared benzamide derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound melts, which is an indicator of purity.

Methodology:

- A small, dry sample of the compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology (Shake-Flask Method):

- An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
- The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is filtered to remove any undissolved solid.
- The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure of the compound.

Methodology:

- A small amount of the sample (typically 5-20 mg for ^1H NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- The solution is transferred to an NMR tube.
- The NMR tube is placed in the spectrometer.
- The spectrum is acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- A small amount of the dry sample is mixed and ground with potassium bromide (KBr).
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The pellet is placed in the sample holder of an IR spectrometer.
- The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the frequencies at which the light is absorbed. The absorption bands are reported in wavenumbers (cm^{-1}).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-Fluorobenzamide | CAS#:824-75-9 | Chemsoc [chemsrc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 824-75-9 | 4-Fluorobenzamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 898541-54-3|2-Amino-4-fluoro-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 6. 4-Fluorobenzamide CAS#: 824-75-9 [amp.chemicalbook.com]
- 7. danabiosci.com [danabiosci.com]
- To cite this document: BenchChem. [structural comparison of 4-fluoro-N,N-dimethylbenzamide with related compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329839#structural-comparison-of-4-fluoro-n-n-dimethylbenzamide-with-related-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com